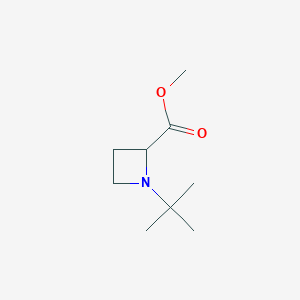
Methyl 1-tert-butyl-2-azetidinecarboxylate
Übersicht
Beschreibung
Methyl 1-tert-butyl-2-azetidinecarboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 1-tert-butyl-2-azetidinecarboxylate is a chemical compound with significant potential in various biological applications. This article presents a detailed examination of its biological activity, including its pharmacokinetics, toxicity, and potential therapeutic uses, supported by relevant data tables and research findings.
- Molecular Formula : C₉H₁₇NO₂
- Molar Mass : 171.24 g/mol
The compound features a tert-butyl group attached to an azetidine ring, which may influence its metabolic stability and biological interactions.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how a compound behaves in biological systems. This compound undergoes various metabolic pathways that can affect its efficacy and safety.
Absorption and Metabolism
Research indicates that compounds with similar structures often undergo hepatic metabolism, primarily through cytochrome P450 enzymes. For this compound, the following metabolic pathways are anticipated:
- Oxidation : The tert-butyl group may be oxidized to form alcohol derivatives.
- Conjugation : Potential conjugation with glucuronic acid or sulfate for detoxification.
Toxicity Studies
Toxicological profiles of similar compounds suggest that exposure may lead to various health effects. For instance, studies on related tert-butyl compounds have shown:
- Central Nervous System (CNS) Effects : Symptoms such as ataxia and hypoactivity have been observed in animal models following high-dose exposure .
- Hepatic Effects : Induction of hepatic enzymes and alterations in liver function tests have been noted, indicating possible hepatotoxicity .
Table 1 summarizes the observed effects of related compounds in animal studies:
Therapeutic Potential
The unique structure of this compound may confer specific therapeutic benefits:
- Anticancer Activity : Some azetidine derivatives have shown promise in anticancer assays due to their ability to inhibit tumor growth by interfering with cellular signaling pathways.
Eigenschaften
IUPAC Name |
methyl 1-tert-butylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)10-6-5-7(10)8(11)12-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMJVYVCCXSTAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329391 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-32-0 | |
| Record name | Methyl 1-tert-butyl-2-azetidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














